molecular formula C11H9N3O2 B1290572 2-Anilinopyrimidine-5-carboxylic acid CAS No. 450368-25-9

2-Anilinopyrimidine-5-carboxylic acid

Cat. No. B1290572
CAS RN: 450368-25-9
M. Wt: 215.21 g/mol
InChI Key: ZPIYMRAJXNMUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilinopyrimidine-5-carboxylic acid is a chemical compound used in laboratory settings . It has the molecular formula C11H9N3O2 .


Molecular Structure Analysis

The molecular structure of 2-Anilinopyrimidine-5-carboxylic acid is represented by the SMILES string O=C(O)C1=CN=C(NC2=CC=CC=C2)N=C1 . It has a molecular weight of 215.21 g/mol .


Physical And Chemical Properties Analysis

2-Anilinopyrimidine-5-carboxylic acid is a solid substance . Its exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Pharmacology: Anti-Inflammatory Applications

2-Anilinopyrimidine-5-carboxylic acid has been identified as a key compound in the synthesis of pyrimidine derivatives, which exhibit significant anti-inflammatory properties . These compounds are known to inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity is a promising area of research in pharmacology.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, carboxylic acids like 2-Anilinopyrimidine-5-carboxylic acid serve as versatile building blocks for the construction of complex molecules . They are active in organic reactions, including substitution, elimination, and coupling, which are essential for creating a variety of synthetic pathways and novel compounds.

Medicinal Chemistry: Drug Development

2-Anilinopyrimidine-5-carboxylic acid derivatives have been explored for their potential as anti-triple-negative breast cancer drug compounds . Computational pharmacokinetic analysis suggests that these compounds can be developed into oral drugs, serving as promising inhibitors against specific cancer cell lines.

Industrial Applications: Chemical Research

This compound is provided to early discovery researchers as part of a unique collection of chemicals, indicating its role in the initial stages of chemical research and development . It is used in the exploration of new chemical entities and processes that could have industrial applications.

Biotechnology Research: Plant Photosynthesis

Research in plant biotechnology has focused on understanding crucial enzymes for advanced photosynthesis mechanisms . While not directly linked to 2-Anilinopyrimidine-5-carboxylic acid, the study of related pyrimidine compounds and their derivatives could contribute to this field by providing insights into enzyme regulation and metabolic pathways.

Environmental Applications: Sustainable Practices

Although specific environmental applications of 2-Anilinopyrimidine-5-carboxylic acid are not directly mentioned, the push for green and sustainable practices in chemistry involves the use of compounds like this in environmentally friendly processes . Its role in the development of sustainable methodologies in the pharmaceutical industry could be an area of future exploration.

Safety and Hazards

The safety data sheet advises against the use of 2-Anilinopyrimidine-5-carboxylic acid in food, drugs, pesticides, or biocidal products . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention .

Mechanism of Action

properties

IUPAC Name

2-anilinopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-6-12-11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIYMRAJXNMUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634627
Record name 2-Anilinopyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinopyrimidine-5-carboxylic acid

CAS RN

450368-25-9
Record name 2-Anilinopyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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